N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group, an oxazole ring with methyl substitutions, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a hydroxyl group. This can be achieved through the hydrogenation of phenol derivatives under specific conditions. The oxazole ring is then synthesized through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanol and acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Amino derivatives of the oxazole ring.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The oxazole ring may interact with nucleic acids or proteins, affecting their function. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can be compared with other similar compounds such as:
N-(3-hydroxycyclohexyl)benzamide: Similar in having a cyclohexyl ring with a hydroxyl group but differs in the presence of a benzamide group instead of the oxazole and sulfonamide groups.
N-(3-hydroxycyclohexyl)-6-oxo-1H-pyridine-3-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the diversity of its applications.
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-4-3-5-10(14)6-9/h9-10,13-14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXWXCHTYLFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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